![molecular formula C11H11F3N2S B14612131 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 60890-22-4](/img/structure/B14612131.png)
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Shares the trifluoromethyl group but differs in the rest of the structure.
2-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group attached to a benzaldehyde moiety.
Phenol, 3-(trifluoromethyl)-: Features a trifluoromethyl group attached to a phenol ring.
Uniqueness
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60890-22-4 |
|---|---|
Fórmula molecular |
C11H11F3N2S |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-17-10-15-4-5-16-10/h1-3,6H,4-5,7H2,(H,15,16) |
Clave InChI |
RWOKOOCWYMAYNE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)SCC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
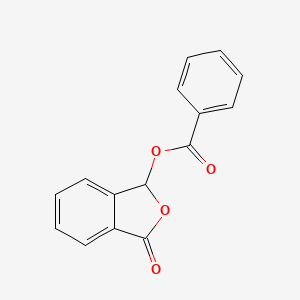
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

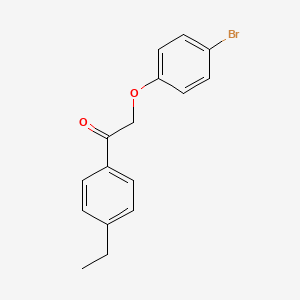
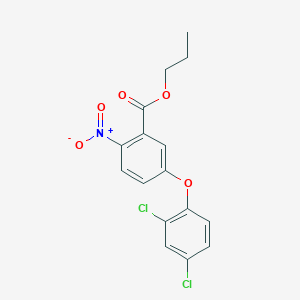
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
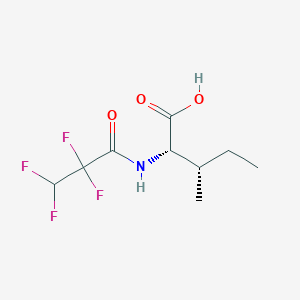
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
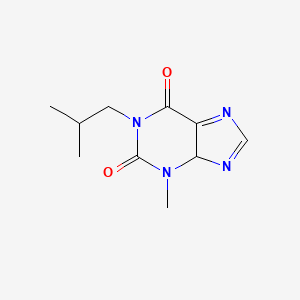
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
